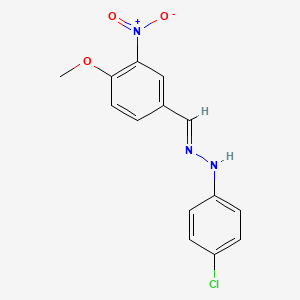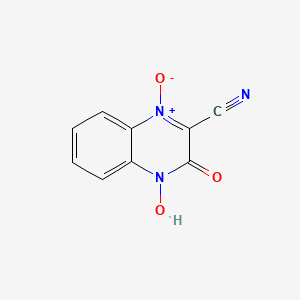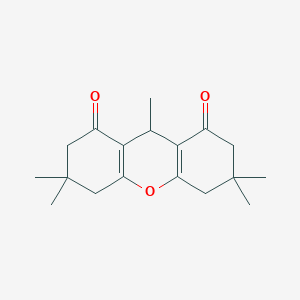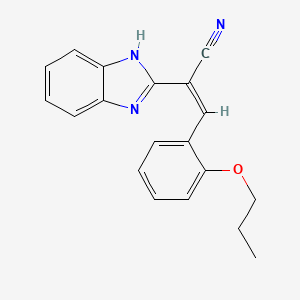
2-(1H-benzimidazol-2-yl)-3-(2-propoxyphenyl)acrylonitrile
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(2-propoxyphenyl)acrylonitrile is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a potent inhibitor of a class of enzymes known as protein kinases, which are involved in a variety of cellular processes including cell growth, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2-propoxyphenyl)acrylonitrile involves the inhibition of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acid residues on target proteins, thereby regulating their activity. By inhibiting protein kinases, 2-(1H-benzimidazol-2-yl)-3-(2-propoxyphenyl)acrylonitrile disrupts cellular signaling pathways and inhibits cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-benzimidazol-2-yl)-3-(2-propoxyphenyl)acrylonitrile depend on the specific protein kinases that it inhibits. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, while inhibition of MAPKs can result in the inhibition of inflammatory responses and neuroprotection. This compound has also been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(1H-benzimidazol-2-yl)-3-(2-propoxyphenyl)acrylonitrile is its potency and selectivity for protein kinases, which makes it a valuable tool for studying cellular signaling pathways. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity. Careful consideration of dosage and administration is necessary to ensure accurate and safe experimental results.
Orientations Futures
There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-3-(2-propoxyphenyl)acrylonitrile. One area of research is the development of more potent and selective inhibitors of protein kinases, which could lead to the development of new therapeutic agents for the treatment of cancer and other diseases. Another area of research is the investigation of the compound's potential as a neuroprotective agent, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the anti-angiogenic effects of this compound could be further explored for the development of anti-cancer therapies.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-(2-propoxyphenyl)acrylonitrile has been extensively studied in the field of medicinal chemistry due to its potent inhibitory activity against protein kinases. It has been shown to inhibit several protein kinases, including cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, and mitogen-activated protein kinases (MAPKs), which are involved in cellular signaling pathways. This compound has been investigated as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Propriétés
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-2-11-23-18-10-6-3-7-14(18)12-15(13-20)19-21-16-8-4-5-9-17(16)22-19/h3-10,12H,2,11H2,1H3,(H,21,22)/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIDRBCIWGEACJ-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C(/C#N)\C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5313972 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



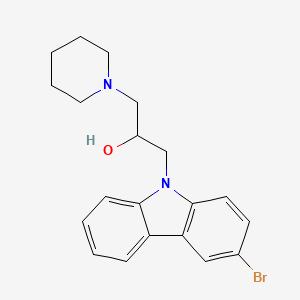
![2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol](/img/structure/B3839707.png)
![3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839711.png)

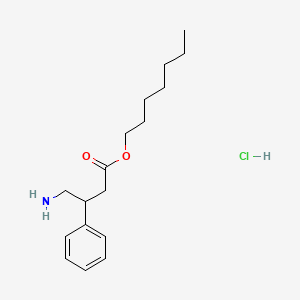
![2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3839733.png)
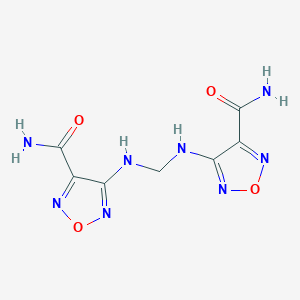
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B3839743.png)
